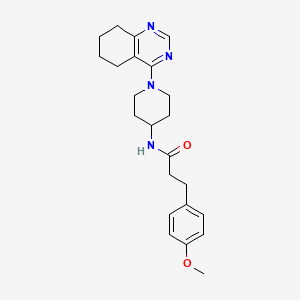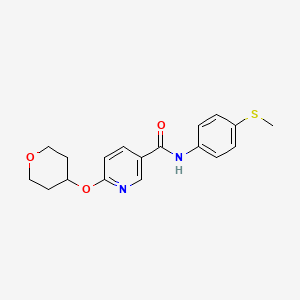
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in scientific studies.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition in Mild Steel
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, among other nicotinamide derivatives, has been researched for its corrosion inhibition effect on mild steel in hydrochloric acid solutions. These studies focus on the compound's ability to form a protective layer on the steel surface, thereby reducing corrosion rates. The effectiveness of this inhibition is influenced by factors such as concentration and temperature. Techniques such as Tafel polarization and AC impedance measurements, along with spectroscopic analyses (FTIR, EDX, SEM), have been employed to understand the mechanism of action and the structural integrity of the protective layer formed by these inhibitors. The adsorption of these inhibitors on the steel surface follows the Langmuir isotherm model, indicating a strong and uniform adsorption process that contributes to the inhibition effects (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Pathways in Humans and Animals
Research on nicotinamide and its derivatives, including this compound, extends into the study of their metabolic pathways in humans and animals. These compounds are part of the NAD+ salvage pathway, crucial for energy metabolism. The metabolites of nicotinamide, such as N'-methyl-2-pyridone-5-carboxamide and N'-methyl-4-pyridone-3-carboxamide, have been quantitatively analyzed to understand the correlation between dietary intake and urinary excretion, reflecting the body's utilization and metabolic processing of nicotinamide and its derivatives (Shibata & Matsuo, 1989).
Biosynthesis and Enzymatic Activity
The enzymatic processes involved in the biosynthesis and transformation of nicotinamide compounds have been a subject of study, providing insights into the enzymatic pathways that convert these compounds into their metabolites. Such research is crucial for understanding the physiological roles of nicotinamide derivatives and their potential therapeutic applications. Investigations into nicotinamide N-methyltransferase, for example, have revealed its role in catalyzing the N-methylation of nicotinamide, highlighting the enzyme's importance in the metabolism of pyridine-containing compounds and its implications in various human diseases (Babault et al., 2018).
Antimicrobial Properties
Nicotinamide derivatives have been studied for their antimicrobial properties, with specific compounds showing effectiveness against a range of bacterial and fungal species. This research is particularly relevant in the search for new antimicrobial agents amidst growing resistance to existing antibiotics. By understanding the structural and functional aspects of these compounds, researchers aim to develop novel therapeutics with enhanced efficacy and specificity (Patel & Shaikh, 2010).
Eigenschaften
IUPAC Name |
N-(4-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-5-3-14(4-6-16)20-18(21)13-2-7-17(19-12-13)23-15-8-10-22-11-9-15/h2-7,12,15H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVKQPUXADCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2479406.png)
![6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline](/img/structure/B2479408.png)
![1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2479411.png)
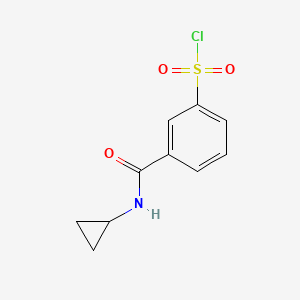
![1-{[(6-Thien-2-ylpyridazin-3-yl)thio]acetyl}indoline](/img/structure/B2479415.png)
![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
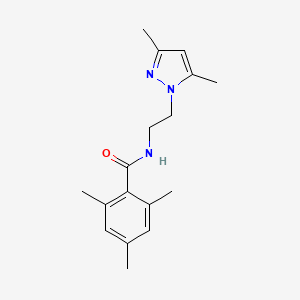
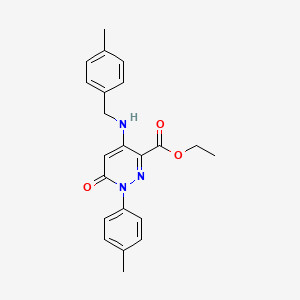
![2,2,2-trifluoro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B2479424.png)

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)
